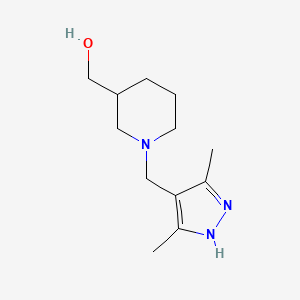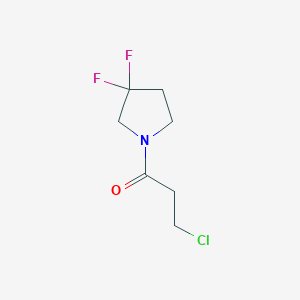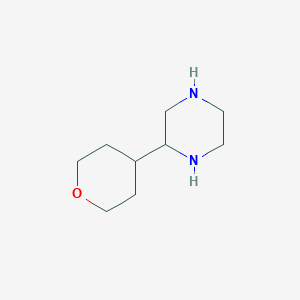
2-(1-Cyclopentylpiperidin-4-yl)ethan-1-ol
Vue d'ensemble
Description
2-(1-Cyclopentylpiperidin-4-yl)ethan-1-ol, also known as cyclopentylpiperidine (CPP), is a cyclic secondary amine with a piperidine ring and a cyclopentyl group. It is a versatile compound that has a wide range of applications in the field of scientific research. CPP has been used in numerous studies to investigate the structure and function of various biological molecules, as well as to study the mechanisms of action of various drugs. In addition, CPP has been used in the synthesis of a variety of compounds, including drugs, and for the production of nanomaterials.
Applications De Recherche Scientifique
Innovative Synthesis Methods
A novel approach for constructing 2-((2-arylquinolin-4-yl)oxy)ethan-1-ol derivatives was developed through NH4I-catalyzed radical-mediated tandem cyclization, involving aromatic aldehydes, arylamines, and 1,4-Dioxane (Liao et al., 2021). This method showcases the potential for creating complex molecules with similar structural backbones, highlighting the importance of innovative synthetic strategies in medicinal chemistry and material science.
Anticancer Activity
Research into 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols led to the discovery of PVHD303, a compound with potent antiproliferative activity against lung cancer cell lines. PVHD303 disrupted microtubule formation and showed significant tumor growth inhibition in a human colon cancer xenograft model, emphasizing the therapeutic potential of similar ethan-1-ol derivatives in cancer treatment (Suzuki et al., 2020).
Material Science Applications
In material science, dibranched heterocyclic "push-pull" chromophores based on pyrrole-pyridine structures, such as bis{1-(pyridin-4-yl)-2-[2-(N-methylpyrrol-5-yl)]ethane}methane, have been synthesized and studied for their non-linear optical and electrooptic responses. These compounds have significant implications for the development of advanced materials for optical and electrooptic applications, showcasing the versatility of ethan-1-ol derivatives (Facchetti et al., 2006).
Propriétés
IUPAC Name |
2-(1-cyclopentylpiperidin-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c14-10-7-11-5-8-13(9-6-11)12-3-1-2-4-12/h11-12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDRIPGIQKVXAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(2-Hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475560.png)

![1-({[(2-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475564.png)
![1-{[(3-Methoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475565.png)







![{2-[2-(4-Morpholinyl)ethoxy]-3-pyridinyl}methanamine](/img/structure/B1475578.png)

